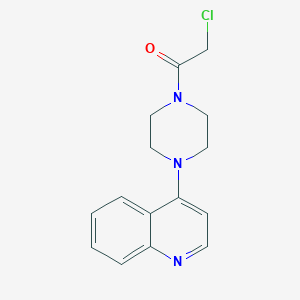
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a piperazine moiety, which is further linked to a chloroethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperazine and chloroethanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Dihydroquinolines
- Schiff bases and other condensation products
Aplicaciones Científicas De Investigación
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the piperazine group can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core structure but differs in functional groups.
4-Hydroxy-2-quinolones: Similar quinoline derivatives with hydroxyl groups, exhibiting different biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, showing distinct pharmacological properties.
Uniqueness: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is unique due to its combination of a quinoline ring, piperazine moiety, and chloroethanone group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research domains .
Propiedades
Número CAS |
915373-78-3 |
|---|---|
Fórmula molecular |
C15H16ClN3O |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
2-chloro-1-(4-quinolin-4-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H16ClN3O/c16-11-15(20)19-9-7-18(8-10-19)14-5-6-17-13-4-2-1-3-12(13)14/h1-6H,7-11H2 |
Clave InChI |
NLHLWBGQFOCTFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






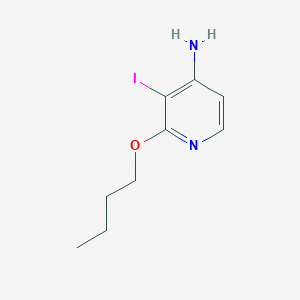
![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
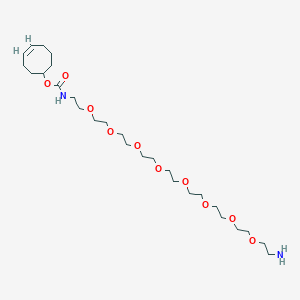
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)
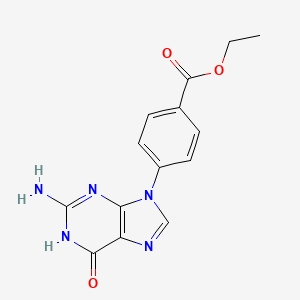
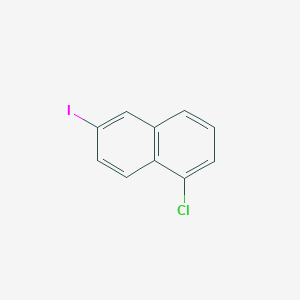

![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)
![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)

